![molecular formula C20H15F3N4O2S2 B2691156 1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847192-19-2](/img/structure/B2691156.png)
1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15F3N4O2S2 and its molecular weight is 464.48. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Interactions
The study of isomeric pyrazolo[3,4-d]pyrimidine-based molecules, including those related to the mentioned compound, reveals insights into molecular dimerization and interactions. These compounds exhibit different crystal structures based on the positions of substituents, which affect their molecular interactions, including hydrogen bonding and pi-pi stacking interactions. This understanding is crucial in the development of materials with specific molecular properties and interactions (Avasthi et al., 2002).
Synthesis and Catalysis
Innovative synthesis techniques for pyridine-pyrimidines and their derivatives have been explored, showing the efficiency of triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst. This research demonstrates the compound's role in facilitating the synthesis of structurally diverse compounds, offering potential applications in pharmaceuticals and materials science (Rahmani et al., 2018).
Heterocyclic Compound Formation
Research into the formation of heterocyclic compounds via indene-1,3-diones highlights the versatility of pyrimidinone derivatives in synthesizing polyfunctional fused heterocyclic compounds. This approach offers a pathway to creating compounds with potential applications in various fields, including drug development and organic materials (Hassaneen et al., 2003).
Environmental Catalysis
The use of thiourea dioxide in water as a recyclable catalyst for synthesizing dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives showcases an environmentally friendly method for producing complex molecules. This research underscores the compound's role in promoting sustainable chemical reactions, highlighting its importance in green chemistry (Verma & Jain, 2012).
properties
IUPAC Name |
1,3-dimethyl-7-thiophen-2-yl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S2/c1-26-16-14(18(28)27(2)19(26)29)17(25-15(24-16)13-7-4-8-30-13)31-10-11-5-3-6-12(9-11)20(21,22)23/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOXDXLWPUGDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC4=CC(=CC=C4)C(F)(F)F)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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